molecular formula C20H19N5 B2389259 5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900897-12-3

5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2389259
CAS No.: 900897-12-3
M. Wt: 329.407
InChI Key: CSYSCLOUUBNKJL-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a high-quality chemical research reagent belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent protein kinase inhibitor (PKI) activity . This compound is designed for scientific investigation into targeted cancer therapy pathways. Compounds within this chemical family are known to act as ATP-competitive inhibitors, disrupting the aberrant signaling of kinases that is a hallmark of various cancers . Its molecular structure, which includes a planar, fused bicyclic core, is amenable to interactions with the kinase domain, while the 3-phenyl and 7-amine substituents are common features that influence binding affinity and selectivity . Researchers can utilize this compound as a key tool for in vitro studies aimed at exploring cell proliferation, kinase signaling cascades, and antiproliferative mechanisms. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-15(2)24-20-18(17-8-4-3-5-9-17)13-23-25(20)19(14)22-12-16-7-6-10-21-11-16/h3-11,13,22H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYSCLOUUBNKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The pathways involved include the regulation of cell division and DNA repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substitutions at positions 3, 5, 6, and 6. Below is a comparative analysis of key analogues:

Physicochemical and Pharmacokinetic Properties

Compound ClogP Microsomal Stability (Human/Mouse) hERG IC50 (µM) M.tb MIC (µg/mL)
Target Compound (5,6-dimethyl) 3.8 85%/90% >30 0.5
3-(4-Fluorophenyl)-5,6-dimethyl () 3.5 88%/92% >30 0.2
5-(4-Methoxyphenyl) () 4.1 70%/75% 15 0.8
Pyridin-2-ylmethyl (Compound 47, ) 3.2 95%/98% 25 0.05
  • The target compound’s 5,6-dimethyl groups increase ClogP (3.8 vs. 3.2–3.5 for others), improving membrane permeability but requiring careful monitoring for solubility.
  • Pyridin-2-ylmethyl derivatives () exhibit superior microsomal stability (>95%) and lower MIC values, making them lead candidates despite higher hERG risk .

Structure–Activity Relationship (SAR) Insights

  • Anti-Mycobacterial Activity : Fluorine at position 3 (4-fluorophenyl) and small alkyl groups (methyl) at 5/6 optimize potency and safety. Bulky 5-substituents (isopropyl) reduce activity .
  • hERG Liability : Pyridin-3-ylmethylamine derivatives (target compound) show lower hERG inhibition (IC50 >30 µM) compared to pyridin-2-ylmethyl analogues, making them safer for cardiac profiles .
  • Metabolic Stability : Dimethyl groups at 5/6 positions reduce CYP450-mediated oxidation, enhancing half-life in liver microsomes .

Biological Activity

5,6-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent and an inhibitor of various enzymes, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H17_{17}N5_5
  • Key Features :
    • Pyrazolo ring fused with a pyrimidine structure.
    • Methyl groups at positions 5 and 6.
    • A phenyl group at position 3.
    • A pyridin-3-ylmethyl substituent at position 7.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Properties : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : These compounds can act as selective inhibitors for various enzymes, including those involved in cancer and infectious diseases.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit tumor growth through various mechanisms. For instance, they may induce apoptosis in cancer cells or inhibit pathways critical for tumor survival.

Case Study: Antitumor Activity

A study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines revealed significant antitumor activity against several cancer cell lines. The most effective compounds exhibited IC50_{50} values in the low micromolar range, indicating potent activity (Table 1).

CompoundIC50_{50} (µM)Cancer Cell Line
A0.5MCF-7
B0.8HeLa
C1.2A549

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has been linked to its structural features. For example, it has been reported that certain derivatives effectively inhibit mycobacterial ATP synthase, which is crucial for the energy metabolism of Mycobacterium tuberculosis (M.tb). This inhibition leads to bacterial cell death and presents a potential pathway for antibiotic development.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications at the phenyl and pyridine substituents significantly affect biological potency. For instance, increasing the size of substituents on the phenyl group correlated with enhanced inhibitory activity against target enzymes.

Pharmacokinetics and Toxicity

While exploring the pharmacological profile of these compounds, researchers noted favorable pharmacokinetic properties such as good solubility and metabolic stability. Moreover, toxicity assessments revealed lower toxicity levels compared to traditional chemotherapeutics.

Q & A

Q. Q1. What synthetic methodologies are recommended for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

A1. The synthesis typically involves:

  • Stepwise condensation : Reacting aminopyrazole derivatives with β-diketones or enaminones under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Substitution reactions : Introducing the pyridin-3-ylmethylamine group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • Monitoring : Use TLC for reaction progress and NMR (¹H/¹³C) for structural confirmation .

Q. Q2. How is structural characterization performed for this compound?

A2. Key techniques include:

  • NMR spectroscopy : Assign aromatic protons (δ 6.5–8.5 ppm for pyridine and phenyl groups) and methyl groups (δ 2.0–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₂N₆: 389.19) .
  • X-ray crystallography : Resolve 3D conformation to study π-π stacking or hydrogen-bonding interactions .

Q. Q3. What preliminary assays evaluate its biological activity?

A3. Standard protocols:

  • Kinase inhibition : Screen against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays at 1–10 µM concentrations .
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ values < 10 µM suggest therapeutic potential) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

A4. Focus on substituent effects:

  • Pyridine ring : Replace N-(pyridin-3-ylmethyl) with bulkier groups (e.g., quinoline) to enhance kinase binding .
  • Methyl groups : Removing 5,6-dimethyl substituents reduces steric hindrance but may lower metabolic stability .
  • Phenyl ring : Fluorine or chlorine at the para position improves lipophilicity and target affinity .

Q. Q5. What strategies address contradictions in biological data across studies?

A5. Resolve discrepancies via:

  • Dose-response validation : Re-test activity at standardized concentrations (e.g., 0.1–100 µM) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
  • Solubility adjustments : Replace dimethyl groups with PEGylated chains to improve bioavailability in aqueous assays .

Q. Q6. How is computational modeling applied to predict target interactions?

A6. Workflow includes:

  • Docking simulations : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 4HJO) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories with AMBER .
  • QSAR models : Correlate logP and polar surface area with cellular permeability .

Q. Q7. What pharmacokinetic challenges arise, and how are they mitigated?

A7. Key issues and solutions:

  • Low solubility : Synthesize phosphate prodrugs or co-crystallize with cyclodextrins .
  • Rapid metabolism : Introduce deuterium at methyl groups to slow CYP450-mediated degradation .
  • Bioavailability : Use nanoformulations (e.g., liposomes) for enhanced tissue penetration .

Key Research Findings

  • Anti-inflammatory potency : The 5,6-dimethyl variant reduces IL-6 by 80% at 5 µM, outperforming non-methylated analogues .
  • Kinase selectivity : N-(pyridin-3-ylmethyl) enhances specificity for JAK2 over EGFR (10-fold) due to H-bonding with Glu932 .
  • Metabolic stability : Deuteration at C5 increases half-life in hepatocytes from 15 to 45 minutes .

Methodological Recommendations

  • Prioritize microwave synthesis for higher yields and reduced reaction times .
  • Validate SAR trends using crystal structures to avoid overreliance on docking predictions .
  • Use stable isotope labeling (¹³C/²H) for precise metabolite tracking in pharmacokinetic studies .

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